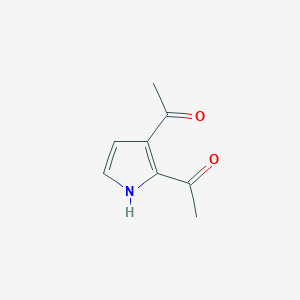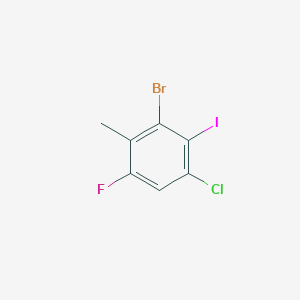
2-Bromo-4-chloro-6-fluoro-3-iodotoluene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-4-chloro-6-fluoro-3-iodotoluene is an organic compound with the molecular formula C7H3BrClFI. It is a halogenated derivative of toluene, characterized by the presence of bromine, chlorine, fluorine, and iodine atoms on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-6-fluoro-3-iodotoluene typically involves multi-step reactions starting from simpler aromatic compounds. One common method is the sequential halogenation of toluene. The process may involve:
Bromination: Introduction of a bromine atom using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or light.
Chlorination: Addition of a chlorine atom using chlorine gas (Cl2) or sulfuryl chloride (SO2Cl2) under UV light or in the presence of a catalyst.
Fluorination: Introduction of a fluorine atom using fluorine gas (F2) or a fluorinating agent like Selectfluor.
Iodination: Addition of an iodine atom using iodine (I2) or an iodinating reagent like iodine monochloride (ICl).
Industrial Production Methods
Industrial production of this compound may involve similar halogenation steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.
化学反应分析
Types of Reactions
2-Bromo-4-chloro-6-fluoro-3-iodotoluene can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution.
Oxidation: The methyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove halogen atoms or convert the methyl group to a methylene group using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Electrophilic Substitution: Sulfuric acid (H2SO4) or aluminum chloride (AlCl3) as catalysts.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Major Products Formed
Substitution: Formation of derivatives with different functional groups like amines, ethers, or thiols.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of dehalogenated compounds or methylene derivatives.
科学研究应用
2-Bromo-4-chloro-6-fluoro-3-iodotoluene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of halogenated compounds’ effects on biological systems and their potential as bioactive molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with unique properties.
作用机制
The mechanism of action of 2-Bromo-4-chloro-6-fluoro-3-iodotoluene depends on the specific reactions it undergoes. In substitution reactions, the halogen atoms can act as leaving groups, allowing nucleophiles or electrophiles to attack the benzene ring. The presence of multiple halogens can influence the compound’s reactivity and selectivity in these reactions.
相似化合物的比较
Similar Compounds
2-Bromo-4-chloro-6-fluorotoluene: Lacks the iodine atom, making it less reactive in certain substitution reactions.
2-Bromo-4-chloro-3-iodotoluene: Lacks the fluorine atom, affecting its electronic properties and reactivity.
2-Bromo-6-fluoro-3-iodotoluene: Lacks the chlorine atom, altering its chemical behavior.
Uniqueness
2-Bromo-4-chloro-6-fluoro-3-iodotoluene is unique due to the presence of four different halogens on the benzene ring, providing a versatile platform for various chemical transformations
属性
分子式 |
C7H4BrClFI |
|---|---|
分子量 |
349.36 g/mol |
IUPAC 名称 |
3-bromo-1-chloro-5-fluoro-2-iodo-4-methylbenzene |
InChI |
InChI=1S/C7H4BrClFI/c1-3-5(10)2-4(9)7(11)6(3)8/h2H,1H3 |
InChI 键 |
GMFFZCHZTCIQKW-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C=C1F)Cl)I)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


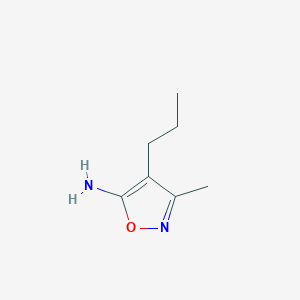
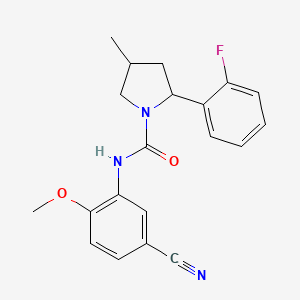
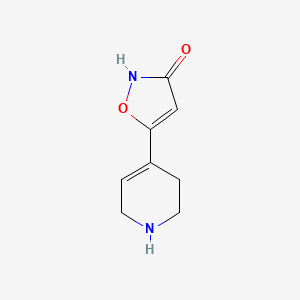
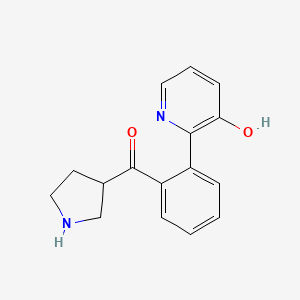
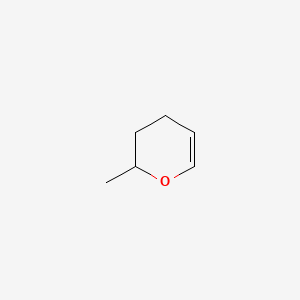
![2-(Carboxy(hydroxy)methyl)-5-chlorobenzo[d]oxazole](/img/structure/B12861696.png)
![2,4-Diethylbenzo[d]oxazole](/img/structure/B12861700.png)
![4-chloro-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12861709.png)
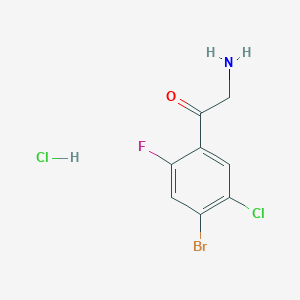
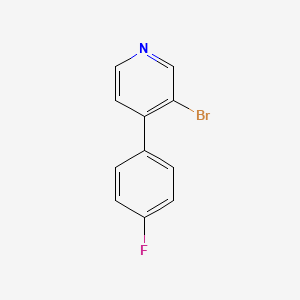
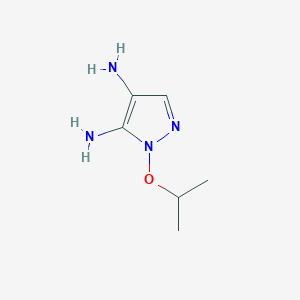

![2-(Difluoromethoxy)benzo[d]oxazole-5-carboxaldehyde](/img/structure/B12861730.png)
